
2-Amino-4'-fluorobenzophenone
Overview
Description
2-Amino-4'-fluorobenzophenone (CAS: 3800-06-4) is a fluorinated benzophenone derivative with the molecular formula C₁₃H₁₀FNO and a molecular weight of 215.23 g/mol . It is characterized by an amino group at the 2-position and a fluorine atom at the 4'-position of the benzophenone scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4’-fluorobenzophenone involves the oxidation of o-nitrotoluene followed by a series of reactions including nitration, reduction, and acylation . Another method involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, followed by reduction and acylation steps .
Industrial Production Methods: Industrial production of 2-Amino-4’-fluorobenzophenone typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzophenones.
Scientific Research Applications
Pharmaceutical Development
2-Amino-4'-fluorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cholesterol medications like ITAVASTATIN. Its structure allows it to participate in reactions that form critical drug components .
Biochemical Studies
This compound is utilized in biochemical assays and studies involving enzyme interactions. Its ability to act as an electrophilic reagent enables it to form stable adducts with biological molecules, which can be leveraged for therapeutic applications . Research has indicated its potential role in targeting specific enzymes, such as COX-2, which is relevant for developing radiotracers for imaging purposes .
Agrochemical Applications
In agrochemistry, this compound is explored for its potential use in synthesizing herbicides and pesticides. Its unique properties allow for modifications that enhance the efficacy of agrochemical formulations.
Case Study 1: COX-2 Inhibitor Development
A study highlighted the use of this compound derivatives in developing COX-2 selective inhibitors. These compounds were tested for their ability to inhibit COX-2 activity, with varying degrees of success noted in preclinical trials. This research underscores the compound's importance in medicinal chemistry and its application in designing targeted therapies .
Case Study 2: Synthetic Routes Optimization
Research focused on optimizing synthetic routes for producing this compound has demonstrated improvements in yield and purity through modified reaction conditions. This optimization is crucial for scaling up production for commercial applications .
Mechanism of Action
The mechanism of action of 2-Amino-4’-fluorobenzophenone involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s fluorescent properties allow it to bind to DNA and RNA, making it useful in biochemical assays. The presence of the amino and fluorine groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzophenone Derivatives
2-Amino-4'-bromobenzophenone (CAS: N/A)
- Structure : Bromine replaces fluorine at the 4'-position.
- Properties : Yellow crystalline solid with solubility in alcohols, ethers, and chlorinated hydrocarbons .
2-Amino-4'-chlorobenzophenone (CAS: 2894-51-1)
- Structure : Chlorine at the 4'-position.
- Applications : Used in biochemical kits (e.g., hydrogen ATPase activity assays) .
- Comparison : Chlorine’s intermediate electronegativity and size may result in distinct hydrogen-bonding capabilities and metabolic stability compared to the fluoro analog .
Table 1: Physicochemical and Functional Comparison of Halogenated Benzophenones
Compound | Molecular Weight (g/mol) | Halogen | Key Applications | Notable Properties |
---|---|---|---|---|
2-Amino-4'-fluorobenzophenone | 215.23 | F | Pharmaceutical intermediate, probe | High purity (>98%), fluorescent |
2-Amino-4'-chlorobenzophenone | 245.68 | Cl | Biochemical assays | Chemical purity >98% |
2-Amino-4'-bromobenzophenone | N/A | Br | Industrial synthesis | Soluble in polar solvents |
Fluorinated Aromatic Amines and Pyrimidines
5-Fluoro-2-amino-4,6-dichloropyrimidine (CAS: N/A)
- Structure: Fluorine at the 5-position, amino and chlorine groups at 2,4,6-positions.
- Biological Activity: Exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), outperforming non-fluorinated analogs .
- Relevance : Highlights fluorine’s role in enhancing bioactivity, likely due to its electronegativity improving binding affinity .
2-Amino-4-fluorophenol (CAS: 399-97-3)
- Structure: Fluorine at the 4-position, amino and hydroxyl groups.
- Applications : Building block for APIs and fluorescent dyes; forms metal-coordinated complexes .
- Comparison: Demonstrates fluorine’s versatility in facilitating diverse chemical modifications, paralleling this compound’s utility in probe development .
Electronic and Reactivity Comparisons
- Charge Distribution: In co-crystal studies (), the charge on aromatic nitrogen influences salt vs. co-crystal formation. For example, 2-aminopyridine (-287 kJ/mol charge) forms salts, while 2-amino-4,6-dimethylpyrimidine (same charge) forms co-crystals, underscoring the role of steric and electronic factors .
- Fluorine’s Impact: The electron-withdrawing nature of fluorine likely stabilizes the benzophenone’s carbonyl group, enhancing its hydrogen-bonding capacity and suitability as a biochemical probe .
Biological Activity
2-Amino-4'-fluorobenzophenone (CAS No. 3800-06-4) is a chemical compound that belongs to the benzophenone family. It has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C13H10FNO |
Molecular Weight | 215.22 g/mol |
Solubility | DMSO: 25 mg/mL (116.16 mM) |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Synthesis
The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation and Hofmann degradation. A notable method includes using phthalic anhydride and fluorobenzene as starting materials, achieving a total yield of over 78.6% . This compound serves as an intermediate in the production of various pharmaceuticals, including anti-cholesterol medications like ITAVASTATIN .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via mitochondrial pathways .
Fluorescent Probes in Biochemical Studies
This compound has been utilized as a fluorescent probe for detecting DNA and RNA, showcasing its versatility in biochemical applications. Its ability to intercalate with nucleic acids allows for enhanced sensitivity in assays, making it a valuable tool in molecular biology research .
Toxicological Profile
The toxicological assessment of this compound indicates that it does not exhibit chronic adverse effects based on animal model studies. It is not classified as an endocrine disruptor, nor does it show significant mutagenic or carcinogenic properties . However, acute exposure may lead to skin irritation or respiratory sensitization, necessitating caution during handling .
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit tumor growth in vivo models. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
- Biochemical Applications : Research conducted by ZellBio GmbH demonstrated the effectiveness of this compound as a fluorescent probe in detecting RNA sequences, which could have implications for diagnostics and therapeutic monitoring .
- Toxicological Assessments : An extensive review published in Environmental Toxicology assessed the safety profile of various benzophenone derivatives, including this compound. The findings confirmed its low toxicity and lack of significant environmental hazards .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-amino-4'-fluorobenzophenone, and how can reaction yields be optimized?
- The compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, with fluorinated benzoyl chloride and aniline derivatives as precursors. Key optimization parameters include catalyst selection (e.g., AlCl₃ for acylation ), solvent polarity (e.g., dichloromethane vs. DMF), and temperature control (60–100°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Characterization employs:
- NMR : H and C NMR to verify fluorine substitution at the 4'-position and amine group at the 2-position .
- Mass Spectrometry : ESI-MS (m/z 215.23 for [M+H]⁺) confirms molecular weight .
- HPLC : Retention time analysis with C18 columns (acetonitrile/water mobile phase) validates purity .
Q. What role does this compound play in biochemical assays, and how is its performance validated?
- It serves as a fluorescent probe for nucleic acid detection (DNA/RNA) due to its π-conjugated system. Validation includes:
- Fluorescence Quenching Assays : Measure intensity changes upon binding to DNA/RNA .
- Specificity Tests : Compare signals in the presence of non-target biomolecules (e.g., proteins, lipids) .
Advanced Research Questions
Q. How does this compound function as an intermediate in kinase inhibitor development?
- It is a precursor for FGFR1 (fibroblast growth factor receptor 1) inhibitors. The fluorine atom enhances binding affinity to kinase ATP pockets, while the benzophenone scaffold allows structural diversification. Researchers optimize substituents via Suzuki-Miyaura cross-coupling to improve selectivity .
Q. What methodologies are used to analyze its bioactivity in immune response modulation?
- Nitric Oxide (NO) Inhibition Assays :
- Treat murine peritoneal macrophages with LPS/IFN-γ to induce NO production.
- Measure IC₅₀ values (e.g., 2 μM for fluorinated analogs) using Griess reagent .
- Compare with non-fluorinated analogs to assess fluorine’s role in activity .
Q. How are spectral properties (e.g., fluorescence quantum yield) quantified, and what factors influence them?
- Fluorescence Spectroscopy : Determine quantum yield using integrated sphere methods with rhodamine B as a reference.
- Solvent Effects : Polar solvents (e.g., ethanol) enhance emission intensity via stabilization of excited states .
Q. What kinetic studies are critical for understanding its reactivity in multi-step syntheses?
- Reaction Monitoring : Use in situ IR or HPLC to track intermediate formation (e.g., during amide coupling).
- Isotope Labeling : F NMR to study fluorine’s electronic effects on reaction rates .
Q. How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?
- Comparative SAR Studies : Replace fluorine with chlorine or bromine to assess:
- Lipophilicity (logP via shake-flask method).
- Binding Affinity (surface plasmon resonance for target proteins) .
Q. What strategies mitigate stability issues (e.g., photodegradation) during storage?
- Light Sensitivity Tests : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Storage Recommendations : Amber vials at –20°C under inert gas (N₂) to prevent oxidation .
Q. How are regioselectivity challenges addressed in its functionalization (e.g., amination or halogenation)?
Properties
IUPAC Name |
(2-aminophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFXIQFESQNINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431574 | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-06-4 | |
Record name | 2′-Amino-4-fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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